molecular formula C9H10O5 B3220791 2-Hydroxy-3,6-dimethoxybenzoic acid CAS No. 1202796-53-9

2-Hydroxy-3,6-dimethoxybenzoic acid

Cat. No.: B3220791
CAS No.: 1202796-53-9
M. Wt: 198.17 g/mol
InChI Key: CGKSGRULFQKIJO-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and one hydroxyl group attached to the benzene ring. This compound is part of the hydroxybenzoic acids family, which are known for their significant biochemical and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,6-dimethoxybenzoic acid can be synthesized through various methods. One common approach involves the methoxylation of 2-hydroxybenzoic acid (salicylic acid) using methanol and a suitable catalyst under controlled conditions. Another method includes the demethylation of 2,3,6-trimethoxybenzoic acid using a demethylating agent such as boron tribromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process typically includes steps like esterification, hydrolysis, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroxybenzoic alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxybenzoic alcohols .

Scientific Research Applications

2-Hydroxy-3,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

    Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid): Similar in structure but with methoxy groups at different positions.

    Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): Contains one methoxy group and one hydroxyl group.

    Protocatechuic Acid (3,4-Dihydroxybenzoic acid): Contains two hydroxyl groups instead of methoxy groups

Uniqueness: 2-Hydroxy-3,6-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKSGRULFQKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of 2,5-dimethoxybenzaldehyde with m-chloroperbenzoic acid provides, after workup, 2,5-dimethoxyphenol. Protection of the phenol can be accomplished by formation of a THP ether using dihydropyran and acid. Formylation of the resultant compound can be carried out using butyllithium and DMF. Subsequent acidification liberates the phenol to yield 3,6-dimethoxysalicylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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